Stereospecific Antiproliferative Activity: (−)-Gossypol vs. (+)-Gossypol in Human Carcinoma Cell Lines
In a direct enantiomeric comparison across five human carcinoma cell lines (MCF-7, T47-D, OVCAR-3, HCT-8, MiaPaCa), (−)-gossypol demonstrated up to 10-fold greater antiproliferative activity than (+)-gossypol [1]. This stereospecificity is critical for experiments requiring biologically active gossypol; procurement of racemic material without consideration of enantiomeric composition may yield inconsistent results due to the confounding presence of the less active (+)-enantiomer.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ range: 1.5–4.0 μM |
| Comparator Or Baseline | (+)-gossypol: IC₅₀ values approximately 10-fold higher than (−)-gossypol |
| Quantified Difference | Up to 10-fold greater potency for (−)-gossypol |
| Conditions | Human carcinoma cell lines (MCF-7 breast, T47-D breast, OVCAR-3 ovarian, HCT-8 colon, MiaPaCa pancreatic) in vitro |
Why This Matters
Researchers must specify whether they require racemic gossypol or enantiopure (−)-gossypol (AT-101), as the 10-fold potency differential directly impacts dosing calculations and experimental outcomes in cancer cell line studies.
- [1] Benz CC, Keniry MA, Ford JM, et al. Biochemical correlates of the antitumor and antimitochondrial properties of gossypol enantiomers. Mol Pharmacol. 1990;37(6):840-847. View Source
